Cas no 54198-75-3 ((2,6-dimethylpyrimidin-4-yl)methanol)

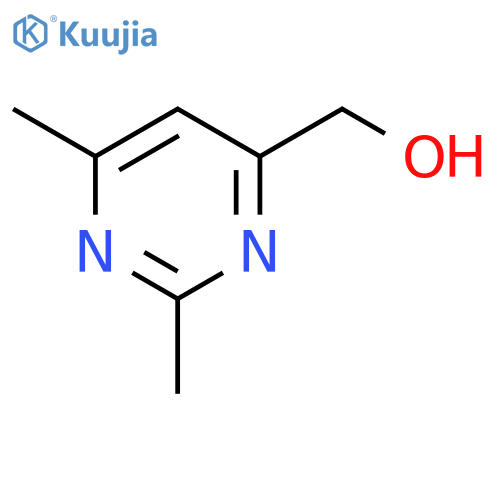

54198-75-3 structure

商品名:(2,6-dimethylpyrimidin-4-yl)methanol

CAS番号:54198-75-3

MF:C7H10N2O

メガワット:138.167101383209

MDL:MFCD16867944

CID:1021448

PubChem ID:12682959

(2,6-dimethylpyrimidin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinemethanol, 2,6-dimethyl- (9CI)

- (2,6-dimethylpyrimidin-4-yl)methanol

- DTXSID001300661

- SB56996

- 4-Pyrimidinemethanol, 2,6-dimethyl-

- DB-325121

- EN300-94666

- SCHEMBL5897870

- AS-79116

- CS-0185392

- MFCD16867944

- AKOS012036882

- P20536

- 2,6-Dimethyl-4-pyrimidinemethanol

- 54198-75-3

-

- MDL: MFCD16867944

- インチ: InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-6(2)8-5/h3,10H,4H2,1-2H3

- InChIKey: GGXRVJHRSHYGEZ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NC(=N1)C)CO

計算された属性

- せいみつぶんしりょう: 138.079312947g/mol

- どういたいしつりょう: 138.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 253.365 °C at 760 mmHg

- フラッシュポイント: 107.032 °C

(2,6-dimethylpyrimidin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22550-1G |

(2,6-dimethylpyrimidin-4-yl)methanol |

54198-75-3 | 97% | 1g |

¥ 2,884.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22550-10G |

(2,6-dimethylpyrimidin-4-yl)methanol |

54198-75-3 | 97% | 10g |

¥ 12,810.00 | 2023-04-13 | |

| Enamine | EN300-94666-0.5g |

(2,6-dimethylpyrimidin-4-yl)methanol |

54198-75-3 | 95% | 0.5g |

$340.0 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22550-5G |

(2,6-dimethylpyrimidin-4-yl)methanol |

54198-75-3 | 97% | 5g |

¥ 8,639.00 | 2023-04-13 | |

| TRC | D502833-50mg |

(2,6-dimethylpyrimidin-4-yl)methanol |

54198-75-3 | 50mg |

$ 185.00 | 2022-06-05 | ||

| Enamine | EN300-94666-5.0g |

(2,6-dimethylpyrimidin-4-yl)methanol |

54198-75-3 | 95% | 5.0g |

$1309.0 | 2024-05-21 | |

| Enamine | EN300-94666-2.5g |

(2,6-dimethylpyrimidin-4-yl)methanol |

54198-75-3 | 95% | 2.5g |

$764.0 | 2024-05-21 | |

| Aaron | AR00E4OG-250mg |

4-Pyrimidinemethanol, 2,6-dimethyl- (9CI) |

54198-75-3 | 95% | 250mg |

$322.00 | 2025-01-24 | |

| 1PlusChem | 1P00E4G4-50mg |

4-Pyrimidinemethanol, 2,6-dimethyl- (9CI) |

54198-75-3 | 95% | 50mg |

$149.00 | 2025-03-13 | |

| 1PlusChem | 1P00E4G4-2.5g |

4-Pyrimidinemethanol, 2,6-dimethyl- (9CI) |

54198-75-3 | 95% | 2.5g |

$884.00 | 2025-02-26 |

(2,6-dimethylpyrimidin-4-yl)methanol 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

54198-75-3 ((2,6-dimethylpyrimidin-4-yl)methanol) 関連製品

- 1131605-06-5((2-Methylpyrimidin-4-yl)methanol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54198-75-3)(2,6-dimethylpyrimidin-4-yl)methanol

清らかである:99%

はかる:5g

価格 ($):2927.0